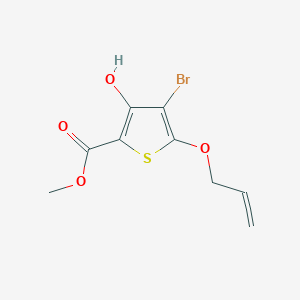
2,4,5-Trifluorostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trifluorostyrene is an organic compound with the molecular formula C8H5F3 It is a derivative of styrene, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorostyrene typically involves the fluorination of styrene derivatives. One common method includes the condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids at low temperatures . Another approach involves the nitration of sulfuric acid and m-dichlorobenzene, followed by a series of reactions including hydrogenation, diazotization, and bromination to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized catalysts and reaction conditions to ensure high yield and purity. The use of quaternary ammonium salt catalysts and sulfolane as a solvent has been reported to be effective in the preparation of related compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trifluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro groups.
Common Reagents and Conditions:
Nucleophiles: Such as organolithium reagents for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Transition metals like palladium for cycloaddition reactions.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds and cycloalkanes, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
2,4,5-Trifluorostyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,4,5-Trifluorostyrene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing fluorine atoms. These atoms enhance the reactivity of the vinyl group and the benzene ring, facilitating nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
- 2,4-Difluorostyrene
- 2,5-Difluorostyrene
- 3,4,5-Trifluorostyrene
Comparison: 2,4,5-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties compared to other fluorinated styrenes. This unique arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H5F3 |
|---|---|
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
1-ethenyl-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C8H5F3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2 |
Clave InChI |
QZUSPILXNMOCLU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



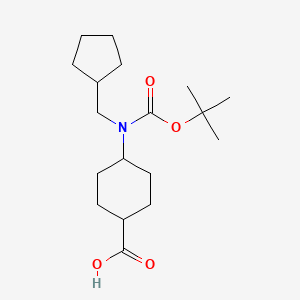


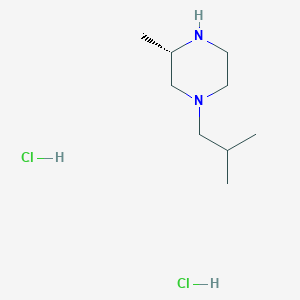


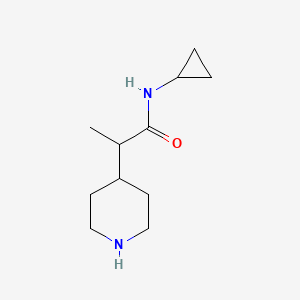
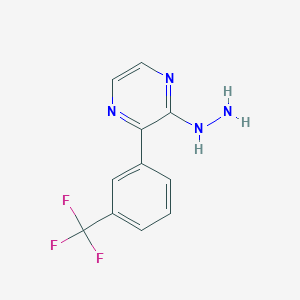


![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)

